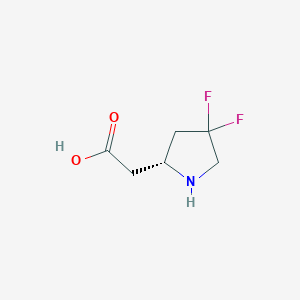
(R)-2-(4,4-Difluoropyrrolidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyrrolidine
- 4,4-difluoropyrrolidine
- 2,5-difluoropyrrolidine
Uniqueness
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid is unique due to the presence of both fluorine atoms and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the acetic acid moiety provides a functional handle for further chemical modifications.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-4(9-3-6)1-5(10)11/h4,9H,1-3H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
BCSOFHOWQXDZMC-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CC(=O)O |
Canonical SMILES |
C1C(NCC1(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















